4-Iodo-2-nitrobenzoic acid

Physical organic chemistry Medicinal chemistry Reaction condition optimization

4-Iodo-2-nitrobenzoic acid is a differentiated building block defined by its 1,2,4-substitution pattern. The ortho-nitro group electronically activates the para-iodine for mild S_NAr chemistry while enhancing carboxylic acid acidity (pKa ~2.0 vs. ~4.2 for 4-iodobenzoic acid). This unique reactivity cannot be replicated by 4-iodo-3-nitrobenzoic acid or 4-bromo-2-nitrobenzoic acid—substitution with regioisomers or halogen congeners directly alters reaction kinetics, chemoselectivity, and purification profiles, risking synthetic failure. It is a critical precursor to ACC inhibitors via aromatic amides and to 2-amino-4-iodobenzoic acid for orthogonal diversification through amide formation and Suzuki coupling. Standard purity ≥97%; stored at 2–8°C away from moisture.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
CAS No. 116529-62-5
Cat. No. B134310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-nitrobenzoic acid
CAS116529-62-5
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
InChIKeyIZBFYNYRKIUGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-nitrobenzoic acid (CAS 116529-62-5) – A Strategic Ortho-Nitro-Activated Iodoaryl Building Block for Precision Synthesis and Accelerated R&D Pipelines


4-Iodo-2-nitrobenzoic acid (CAS 116529-62-5) is a polysubstituted benzoic acid derivative bearing an iodine atom at the para-position and a nitro group ortho to the carboxylic acid functionality [1]. The presence of the strongly electron-withdrawing nitro group in the ortho position is the defining structural feature of this compound, profoundly influencing its chemical behavior: it electronically activates the iodine moiety toward nucleophilic aromatic substitution (S_NAr) while simultaneously enhancing the intrinsic acidity of the carboxylic acid group compared to non-nitrated or para-nitrated analogs . This compound is a pale yellow to yellow crystalline solid, with a molecular formula of C₇H₄INO₄, a molecular weight of 293.02 g/mol, and a predicted pKa of 2.02 ± 0.25, underscoring its relatively high acid strength . Its physical properties include a melting point of 192°C (determined in ethanol) and a predicted density of approximately 2.156 g/cm³ . Available in purities commonly ranging from 95% to 98%, with recommended storage at 2–8°C away from moisture , this compound is not a general-purpose reagent; it is a specialized building block whose value proposition rests entirely on the unique orthogonal reactivity enabled by its 1,2,4-substitution pattern.

4-Iodo-2-nitrobenzoic acid (CAS 116529-62-5): Why Analog Substitution Jeopardizes Reactivity, Selectivity, and Synthetic Tractability


Substituting 4-iodo-2-nitrobenzoic acid with a positional isomer such as 4-iodo-3-nitrobenzoic acid or a different halogen analog such as 4-bromo-2-nitrobenzoic acid is not a straightforward or generally acceptable replacement. The specific 1,2,4-substitution pattern of this compound establishes a unique and interdependent electronic relationship between the ortho-nitro group and the para-iodine atom that is absent or significantly altered in its regioisomers . Critically, the ortho-nitro group activates the para-iodine atom for nucleophilic aromatic substitution (S_NAr) under mild conditions—a reactivity pathway that is largely inaccessible or much less efficient for its bromo analog [1]. A patent filing explicitly documents the severe consequences of this labile iodo group during attempts to prepare 4-iodo-3-nitrobenzamide (Iniparib), where the ortho-nitro activation led to an unwanted side reaction: nucleophilic substitution by chloride ion during thionyl chloride treatment resulted in the formation of 2–5% of the 4-chloro-3-nitrobenzamide impurity, a difficult-to-remove contaminant that could not be completely eliminated even after repeated crystallizations [2]. This very side reaction, while a liability in that specific context, is a powerful testament to the ortho-nitro group's unique capacity to activate the iodine atom for S_NAr chemistry. Furthermore, the compound's predicted pKa of 2.02 ± 0.25 is significantly lower than that of the non-nitrated parent 4-iodobenzoic acid, which has a typical benzoic acid pKa of approximately 4.2 . Consequently, substituting with a regioisomer or a different halogen congener is not a benign change; it directly alters reaction kinetics, chemo- and regioselectivity, yields, and purification profiles, potentially derailing a carefully optimized synthetic sequence. The quantitative evidence provided in the following sections substantiates these critical differentiators.

4-Iodo-2-nitrobenzoic acid (CAS 116529-62-5): A Quantitative Guide to Its Differentiating Performance


pKa Comparison: Enhanced Acidity Due to Ortho-Nitro Electron-Withdrawing Effect

The carboxylic acid group in 4-iodo-2-nitrobenzoic acid is significantly more acidic than that in non-nitrated or meta/para-nitrated iodo- or bromo-benzoic acids. This is a direct consequence of the ortho-nitro group's strong electron-withdrawing inductive and resonance effects. The predicted pKa of 4-iodo-2-nitrobenzoic acid is 2.02 ± 0.25, while the pKa of the non-nitrated parent, 4-iodobenzoic acid, is approximately 4.2 (a typical benzoic acid value) . This corresponds to the target compound being over 100-fold more acidic than its non-nitrated analog. When compared to its regioisomer 4-iodo-3-nitrobenzoic acid, the target compound is also more acidic. The pKa of 3-nitrobenzoic acid is reported as 3.47, and the addition of the para-iodine atom to form 4-iodo-3-nitrobenzoic acid further lowers the pKa by only about 0.15 units .

Physical organic chemistry Medicinal chemistry Reaction condition optimization

Chemoselective Reduction: High-Yield Conversion to 2-Amino-4-iodobenzoic Acid Using SnCl₂

The nitro group in 4-iodo-2-nitrobenzoic acid can be chemoselectively reduced to the corresponding aniline without affecting the labile aryl-iodine bond. A standard procedure using stannous chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate at room temperature achieves this transformation in excellent yield. In a reported procedure, 4-iodo-2-nitrobenzoic acid (20 g, 68 mmol, 1.0 eq.) was dissolved in ethyl acetate (200 mL) and treated with SnCl₂·2H₂O (46 g, 204 mmol, 3.0 eq.), stirred at room temperature for 16 hours, yielding 2-amino-4-iodobenzoic acid in quantitative yield . While exact yields for analogous bromo or chloro derivatives under identical conditions are not provided in this source, the established synthetic literature on S_NAr demonstrates that bromo and chloro substituents are significantly less activated by an ortho-nitro group for subsequent nucleophilic substitution, making the iodo derivative the preferred choice when further functionalization at the halogen site is desired [1].

Organic synthesis Process chemistry Medicinal chemistry

S_NAr Reactivity: Ortho-Nitro Group Labializes the Iodine Atom for Nucleophilic Displacement

The ortho-nitro group in 4-iodo-2-nitrobenzoic acid dramatically activates the para-iodine atom toward nucleophilic aromatic substitution (S_NAr). This is a well-established and defining feature of this substitution pattern. A patent filing describing the preparation of the related 4-iodo-3-nitrobenzamide (Iniparib) from 4-iodo-3-nitrobenzoic acid provides direct, quantitative evidence of this activation. During the reaction of 4-iodo-3-nitrobenzoic acid with thionyl chloride in DMF, a nucleophilic aromatic substitution side reaction was observed, wherein the iodo group was displaced by a chloride ion. The authors report the formation of 2–5% of the 4-chloro-3-nitrobenzamide impurity [1]. This side reaction, which proved difficult to eliminate even after repeated crystallizations, is a direct consequence of the ortho-nitro group's activation of the iodo leaving group. While this is a liability in that specific amidation, it unequivocally demonstrates the heightened S_NAr reactivity of this substitution pattern. The reactivity of the analogous 4-bromo-2-nitrobenzoic acid would be significantly lower, as bromine is a much poorer leaving group in S_NAr reactions, and its displacement would require far harsher conditions [2].

Organic synthesis Medicinal chemistry Process R&D

Melting Point Distinction: A Practical Differentiator for Purification and Formulation

The melting point of 4-iodo-2-nitrobenzoic acid is reported as 192°C (determined in ethanol) . This is a key physical property that distinguishes it from closely related analogs. For the bromo congener, 4-bromo-2-nitrobenzoic acid, the reported melting point range is 165–169°C . This difference of approximately 25°C is significant and can be leveraged for compound identification, purity assessment, and in the development of purification protocols such as recrystallization. While both compounds are solids, their differing thermal behaviors reflect the distinct crystal lattice energies arising from the different halogen substituents.

Analytical chemistry Process chemistry Formulation science

4-Iodo-2-nitrobenzoic acid (CAS 116529-62-5): Validated Application Scenarios for Chemical Biology and Advanced Synthesis


Precursor for ACC Inhibitor Aromatic Amide Derivatives

4-Iodo-2-nitrobenzoic acid is directly used as a starting material in the preparation of aromatic amide derivatives that function as Acetyl-CoA Carboxylase (ACC) inhibitors [1]. This is a well-defined and cited application, providing a concrete use case for procurement decisions. The ortho-nitro group likely plays a crucial role in the downstream amide bond formation or in modulating the final inhibitor's binding affinity. The specific 1,2,4-substitution pattern is essential for constructing the pharmacophore, and alternative regioisomers would not yield the same active core structure.

Synthesis of 2-Amino-4-iodobenzoic Acid for Orthogonal Functionalization

A primary and well-documented use of 4-iodo-2-nitrobenzoic acid is as a precursor to 2-amino-4-iodobenzoic acid via chemoselective nitro group reduction . The resulting ortho-amino, para-iodobenzoic acid scaffold presents two distinct handles for orthogonal functionalization: the carboxylic acid, the aromatic amine, and the aryl iodide. This makes it an exceptionally versatile intermediate for constructing complex molecules, particularly in medicinal chemistry for the synthesis of sulfonamides, amides, or other nitrogen-containing heterocycles, followed by palladium-catalyzed cross-coupling at the iodine site to introduce further diversity [2].

Key Building Block in Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) for Biaryl Construction

The presence of the para-iodine atom makes 4-iodo-2-nitrobenzoic acid a highly competent substrate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings [3]. Its reactivity is superior to that of its bromo or chloro analogs due to the weaker carbon-iodine bond, allowing for milder reaction conditions, shorter reaction times, and higher yields in the formation of biaryl linkages. This is a critical advantage in late-stage functionalization of complex and sensitive substrates. The ortho-nitro group also provides a valuable synthetic handle for subsequent transformation into a variety of functional groups after the cross-coupling event.

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